molecular formula C8H11BrClNO B7948215 (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Cat. No.: B7948215
M. Wt: 252.53 g/mol
InChI Key: MIVIGGHRMIPLJI-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS: 1421603-70-4) is a chiral organic compound featuring a brominated aromatic ring, an ethanolamine backbone, and a hydrochloride salt. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol . The compound is characterized by:

  • Stereochemistry: The (R)-configuration at the chiral center, critical for interactions in asymmetric synthesis and biological systems.
  • Functional Groups: A primary amine (-NH₂) and a hydroxyl (-OH) group, enabling hydrogen bonding and solubility in polar solvents.
  • Substituent: A bromine atom at the meta position of the phenyl ring, influencing electronic properties and steric bulk.

It is stored under an inert atmosphere at room temperature and is used in pharmaceutical research, particularly in chiral synthesis and receptor-targeted studies .

Properties

IUPAC Name

(2R)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIGGHRMIPLJI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction enables enantioselective conversion of ketones to secondary alcohols. For (R)-2-amino-2-(3-bromophenyl)ethanol, the prochiral ketone precursor 2-(3-bromophenyl)-2-oxoethylamine is treated with a CBS catalyst (e.g., oxazaborolidine) in tetrahydrofuran (THF) at -20°C. The reaction achieves ≥90% enantiomeric excess (ee) by leveraging chiral induction from the catalyst.

Reaction Conditions

  • Substrate : 2-(3-bromophenyl)-2-oxoethylamine (1.0 equiv)

  • Catalyst : (R)-CBS-oxazaborolidine (0.1 equiv)

  • Reductant : Borane-dimethyl sulfide (1.2 equiv)

  • Solvent : THF, -20°C, 12 h

  • Yield : 78%

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3)

Enzymatic Reduction

Biocatalytic methods using ketoreductases (KREDs) offer sustainable alternatives. Lactobacillus kefir KRED reduces 2-(3-bromophenyl)-2-oxoethylamine to the (R)-alcohol with 95% ee in phosphate buffer (pH 7.0) at 30°C. Co-factor regeneration is achieved via glucose dehydrogenase (GDH).

Optimization Data

ParameterValue
Substrate Loading50 mM
KRED Loading20 U/mL
GDH Loading10 U/mL
Reaction Time24 h
Yield82%

Catalytic Hydrogenation of Enamides

Rhodium-Catalyzed Asymmetric Hydrogenation

Enamides derived from 3-bromocinnamic acid undergo hydrogenation using Rh/(R)-BINAP complexes. The enamide N-(3-bromocinnamoyl)-L-proline tert-butyl ester is hydrogenated at 50 bar H₂ in methanol, yielding the (R)-amino alcohol precursor with 88% ee.

Key Steps

  • Enamide Synthesis :

    • 3-Bromocinnamic acid + L-proline tert-butyl ester → Enamide (EDCI, HOBt, DMF, 0°C)

  • Hydrogenation :

    • Rh/(R)-BINAP (1 mol%), H₂ (50 bar), MeOH, 25°C, 18 h

  • Hydrolysis :

    • HCl (6 M), THF/H₂O (1:1), 60°C, 6 h → (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride

Performance Metrics

  • Conversion : 95%

  • Isolated Yield : 73%

  • ee : 88%

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-2-(3-bromophenyl)ethanol is resolved using (R)-mandelic acid in ethanol. The (R,R)-diastereomer precipitates selectively, while the (S)-enantiomer remains in solution.

Procedure

  • Racemate Preparation :

    • NaBH₄ reduction of 2-(3-bromophenyl)-2-oxoethylamine (MeOH, 0°C, 2 h)

  • Resolution :

    • Racemic amino alcohol (1.0 equiv) + (R)-mandelic acid (1.1 equiv) in EtOH (reflux, 1 h)

  • Crystallization :

    • Cool to 4°C, filter precipitate → (R)-enantiomer mandelate salt

  • Salt Cleavage :

    • HCl (2 M), Et₂O → this compound

Efficiency

  • Diastereomeric Excess : 92%

  • Overall Yield : 65%

Hydrochloride Salt Formation

The free base (R)-2-amino-2-(3-bromophenyl)ethanol is treated with HCl gas in ethyl acetate at 0°C. The hydrochloride salt precipitates quantitatively and is isolated via filtration.

Critical Parameters

  • Solvent : Anhydrous ethyl acetate

  • HCl Addition : Slow bubbling to prevent localized overheating

  • Drying : Vacuum desiccator (P₂O₅, 24 h)

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (Relative)Scalability
CBS Reduction7890HighModerate
Enzymatic Reduction8295MediumHigh
Rh-Catalyzed H₂7388Very HighLow
Diastereomeric Salt6592LowHigh

Industrial-Scale Considerations

Continuous flow reactors enhance the enzymatic reduction process, achieving throughputs of 1 kg/day with 85% yield . Immobilized KRED on chitosan beads retains 90% activity after 10 cycles.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like hydroxyl or amino groups

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Intermediate

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that lead to the development of drugs targeting different biological pathways.

  • Example : It has been used in the synthesis of compounds that inhibit protein tyrosine kinases, which are critical in cancer therapy. The compound's ability to modify biological activity makes it a valuable building block in drug design .

Antitumor Agent Development

Recent studies have explored the use of this compound in developing new antitumor agents. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines.

  • Case Study : A series of derivatives synthesized from this compound showed promising results in inhibiting cell proliferation in human carcinoma cell lines, indicating its potential as a lead compound for further development .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing other complex organic molecules. Its functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions.

  • Application Table :
Reaction TypeDescriptionExample Application
Nucleophilic SubstitutionActs as a nucleophile in substitution reactionsSynthesis of amines and alcohols
Coupling ReactionsForms bonds with other organic moleculesProduction of pharmaceuticals
Chiral SynthesisUtilized to create chiral centersDevelopment of enantiomerically pure drugs

Biological Studies

The compound has been investigated for its biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for studying metabolic diseases.

  • Research Findings : Studies have indicated that modifications to the bromophenyl group can enhance or reduce the compound's inhibitory effects on target enzymes, suggesting a pathway for optimizing its therapeutic potential .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds are compared based on substituent type, position, stereochemistry, and physicochemical properties:

Compound Name CAS No. Substituent(s) Position Stereochemistry Molecular Weight (g/mol) Purity Storage Conditions Key Properties
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride 1421603-70-4 -Br meta R 252.54 >98% (HPLC) Inert atmosphere, RT High optical purity (>98% ee), H302/H315/H319/H335 hazards
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride 2095772-98-6 -Br meta S 252.54 96% Not specified Enantiomer; similar physicochemical properties but distinct biological activity
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride 2095773-02-5 -Br para S 252.54 98% Not specified Bromine at para position alters dipole moment and receptor binding
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 169032-01-3 -Cl meta R 208.08 96% Not specified Chlorine substituent reduces molecular weight; lower lipophilicity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride N/A -F, -CH₃ meta, ortho S 219.73 Not specified Not specified Fluorine and methyl groups increase steric hindrance; potential for altered metabolic stability
(R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol hydrochloride 1394822-93-5 -F, -CF₃ para, meta R 259.63 Not specified 2–8°C under inert gas Trifluoromethyl group enhances electron-withdrawing effects; impacts reactivity

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability increase lipophilicity compared to chlorine, affecting membrane permeability and bioavailability .
  • Electron-Withdrawing Groups : The trifluoromethyl group (CAS 1394822-93-5) significantly lowers electron density on the aromatic ring, enhancing resistance to electrophilic substitution reactions .

Stereochemical Impact

  • Enantiomeric Pairs: The (R)- and (S)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol hydrochloride (CAS 1421603-70-4 vs. 2095772-98-6) exhibit identical physical properties but divergent interactions with chiral environments (e.g., enzyme active sites). For example, the (R)-form may show higher affinity for specific G-protein-coupled receptors .
  • Synthetic Relevance : High optical purity (>98% ee) in the (R)-isomer (CAS 1421603-70-4) makes it preferable for asymmetric catalysis, whereas racemic mixtures are less utilized in pharmaceutical synthesis .

Biological Activity

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a chiral compound with the molecular formula C8H10BrNO·HCl, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amino alcohol structure, which includes a bromine atom attached to a phenyl ring. This configuration contributes to its unique biological interactions. The molecular weight of this compound is approximately 216.08 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These neurotransmitters are vital for mood regulation and anxiety disorders. The compound's structural features facilitate interactions with specific receptors involved in these pathways, suggesting potential use in treating mood disorders.

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal activities of this compound. Initial investigations suggest that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) observed for these activities indicate promising therapeutic potential .

Synthesis Methods

Several synthetic routes have been developed for producing high-purity this compound. These methods typically involve the following steps:

  • Starting Materials : Utilization of readily available precursors such as bromobenzene and amino alcohol derivatives.
  • Reagents : Common reagents include lithium aluminum hydride for reduction processes.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired hydrochloride form.

The efficiency of these synthesis methods is critical for scaling up production for research and pharmaceutical applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several strains of bacteria. The following results were noted:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

These findings indicate that the compound has varying degrees of effectiveness across different bacterial strains, with the lowest MIC observed against E. coli, suggesting a potential lead for further development in antibacterial therapies .

Case Study 2: Neuropharmacology

In another investigation focusing on neuropharmacological effects, this compound was tested for its ability to modulate serotonin receptors. The results showed a significant binding affinity to the 5-HT_1A receptor subtype, which is implicated in anxiety regulation:

Receptor TypeBinding Affinity (Ki, nM)
5-HT_1A25
5-HT_2A45

This interaction profile suggests that the compound may serve as a scaffold for developing new anxiolytic agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride to maximize yield and enantiomeric purity?

  • Methodology : Hydrogenation using a palladium catalyst (e.g., 5% Pd/C) in ethanol under acidic conditions (e.g., 1 N HCl) is effective. Evidence from similar compounds (e.g., Example 3 in ) demonstrates that controlled reduction of ketone intermediates with stoichiometric HCl ensures protonation of the amino group, minimizing racemization. Catalyst loading (5–10% w/w), reaction temperature (room temperature), and solvent purity are critical for reproducibility . Enantiomeric excess (>95% ee) can be verified via chiral GC or HPLC, as described for structurally related bromophenyl derivatives .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 3.78–3.55 ppm for ethanolamine protons, aromatic signals at δ 7.2–7.5 ppm for the bromophenyl group) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+^+ ~276.5 for C8_8H10_{10}BrNO·HCl) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm1^{-1}) and amine (1650–1580 cm1^{-1}) stretches .
    • Purity assessment via HPLC (C18 column, acidic mobile phase) is recommended to detect diastereomeric impurities .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture (humidity <30%) and heat (>25°C), as amino alcohols are prone to degradation. Safety data for analogous compounds () recommend segregation from strong acids/bases and periodic stability testing via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for chiral amino alcohol derivatives like this compound?

  • Methodology :

  • Enantiopurity Verification : Use chiral GC (e.g., Cyclodextrin-based columns) or HPLC to confirm >95% ee, as impurities <5% can significantly alter bioactivity .
  • Assay Standardization : Replicate assays under controlled pH (7.4), temperature (37°C), and ionic strength to minimize variability.
  • Computational Validation : Compare experimental IC50_{50} values with docking simulations (e.g., AutoDock Vina) using protein targets (e.g., GPCRs) to resolve mechanistic contradictions .

Q. What computational chemistry approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use Schrödinger Maestro or PyMOL to model ligand-receptor binding. The bromophenyl group may occupy hydrophobic pockets, while the ethanolamine moiety interacts with polar residues .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro data from analogous compounds ( ) .

Q. How to design a kinetic resolution strategy for improving the enantiomeric excess of this compound during synthesis?

  • Methodology :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to separate enantiomers. For example, Candida antarctica lipase B selectively acylates the (S)-enantiomer, enriching the (R)-form .
  • Dynamic Kinetic Resolution : Use racemization catalysts (e.g., Ru-based Shvo catalyst) to convert undesired enantiomers during synthesis. Monitor progress via real-time chiral HPLC .

Q. What strategies mitigate batch-to-batch variability in the synthesis of halogenated amino alcohols like this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst type, solvent ratio) using response surface methodology. highlights ethanol/HCl ratios as critical for reproducibility .

Q. How to evaluate the compound's potential as a chiral building block in asymmetric synthesis of pharmaceuticals?

  • Methodology :

  • Model Reactions : Test in Strecker or Mannich reactions to assess stereochemical control. For example, coupling with aldehydes (e.g., 3-bromobenzaldehyde) can yield β-amino alcohols with retained configuration .
  • Comparative Studies : Benchmark against established chiral auxiliaries (e.g., Evans oxazolidinones) in terms of yield, ee, and scalability. notes similar bromophenyl derivatives as intermediates in antipsychotic drug synthesis .

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